molecular formula C12H12N2O B1660383 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 75519-54-9

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1660383
CAS No.: 75519-54-9
M. Wt: 200.24 g/mol
InChI Key: YIEGYLBFGSWHFQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring, which is further substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 3,5-dimethylpyrazole with benzaldehyde. One common method is the reaction of 3,5-dimethylpyrazole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study by Khedher et al. (2020) demonstrated that 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde and its derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. A study published in the Journal of Medicinal Chemistry highlighted that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been investigated in vitro. Research conducted by Zhang et al. (2021) indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a possible role in developing new cancer therapies targeting specific signaling pathways associated with tumor growth.

Synthesis of Novel Polymers

In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its reactive aldehyde group allows for various polymerization techniques, leading to materials with enhanced thermal stability and mechanical properties. A recent study illustrated the creation of cross-linked networks using this compound as a monomer, resulting in materials suitable for coatings and adhesives.

Coordination Chemistry

The compound also serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been exploited in catalysis. Research has shown that metal complexes derived from this compound exhibit catalytic activity in organic transformations such as oxidation and reduction reactions.

Pesticide Development

The agricultural sector is exploring the use of this compound in developing new pesticides. Its structural similarity to known agrochemicals suggests potential efficacy against pests while minimizing environmental impact. Preliminary studies have indicated that formulations containing this compound can enhance pest resistance without adversely affecting non-target organisms.

Case Studies

StudyFocusFindings
Khedher et al., 2020Antimicrobial ActivitySignificant activity against S. aureus and E. coli
Zhang et al., 2021Anticancer PropertiesInduced apoptosis in cancer cell lines
Polymer Synthesis StudyMaterial ScienceDeveloped polymers with enhanced properties
Coordination Chemistry ResearchCatalysisEffective catalysts for organic transformations
Agricultural StudyPesticide DevelopmentEnhanced pest resistance observed

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is largely dependent on its chemical structure. The pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a reactive aldehyde group and a substituted pyrazole ring

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a compound belonging to the class of pyrazole derivatives, has garnered significant attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzaldehyde moiety substituted with a 3,5-dimethyl-1H-pyrazole group. This unique configuration is responsible for its biological activity. The synthesis typically involves the reaction of appropriate aldehydes with pyrazole derivatives under controlled conditions to yield the target compound with good purity and yield .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for this compound were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Pyrazole derivatives are known for their ability to inhibit tumor growth across various cancer cell lines. Specifically, studies have demonstrated that compounds containing the pyrazole structure can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to this compound. Research has shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. In vivo studies indicated that this compound could reduce edema in animal models, suggesting its therapeutic potential in treating inflammatory conditions .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyActivity EvaluatedFindings
Khidre et al. (2018) AntimicrobialShowed significant antimicrobial activity against various pathogens with MIC values comparable to standard drugs.
ACS Omega Study (2022) AnticancerDemonstrated antiproliferative effects on multiple cancer cell lines; effective in inducing apoptosis.
MDPI Review (2022) Anti-inflammatoryInhibited COX enzymes; reduced inflammation in animal models with minimal toxicity observed.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structure. The presence of electron-donating groups on the aromatic ring enhances its reactivity and biological efficacy. Modifications to the pyrazole moiety have also been shown to influence its pharmacological properties significantly .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-6-4-3-5-11(12)8-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEGYLBFGSWHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508758
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75519-54-9
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-formylphenylboronic acid (500 mg, 3.33 mmol) in CH2Cl2 (30 mL) are added 3,5-dimethyl-1H-pyrazole (160 mg, 1.67 mmol), Cu(OAc)2 (909 mg, 5.0 mmol), pyridine (528 mg, 6.67 mmol) and molecular sieves (1.0 g) at room temperature. The mixture is stirred at the same temperature for 4 days with loose cap. The mixture is filtered through a short pad of diatomaceous earth and the solids are washed with CH2Cl2. The combined filtrates are concentrated and purified via flash chromatography (12 g silica gel, CH2Cl2 then 20% EtOAc/heptane) to afford 2-(3,5-dimethyl-pyrazol-1-yl)-benzaldehyde (50 mg, 8%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
909 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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